1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Description
Contextualization within Heterocyclic Compound Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to biological processes and chemical sciences. Nitrogen-containing heterocycles, in particular, are prevalent in nature, found in enzymes, vitamins, and alkaloids. Their importance is well-documented in medicinal chemistry, where they form the scaffold of numerous therapeutic agents. chemmethod.com The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, and the 1,2,4-triazole (B32235) ring, a five-membered ring with three nitrogen atoms, are two of the most significant nitrogen-based heterocyclic systems. The synthesis of molecules that incorporate these rings continues to attract intense interest due to their potential utility in diverse applications, from pharmaceuticals to materials science. nih.gov
Significance of Pyridyl-1,2,4-Triazole Frameworks in Chemical Science
The fusion or linkage of pyridine and 1,2,4-triazole rings into a single molecular framework creates a class of compounds with a rich and versatile chemical profile. This combination, known as the pyridyl-1,2,4-triazole framework, has been extensively researched for a variety of therapeutic applications. scispace.com The presence of multiple nitrogen atoms allows these molecules to act as excellent ligands, forming stable complexes with various metal ions. This property is crucial in coordination chemistry and the development of metal-organic frameworks (MOFs). scispace.comacs.org
Furthermore, the structure of pyridyl-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions, leading to a wide spectrum of biological activities. researchgate.net Research has demonstrated that derivatives of this framework exhibit promising anticancer, antifungal, antiviral, and anticonvulsant properties. researchgate.net The strategic combination of the electron-deficient pyridine ring and the electron-rich triazole system allows for fine-tuning of the molecule's electronic and steric properties, making it a privileged scaffold in drug discovery.
Table 1: Selected Biological Activities of Pyridyl-1,2,4-Triazole Derivatives
| Activity | Compound Class Example | Reference |
| Anticancer | 1,2,4-triazolo[4,3-a]quinoxaline derivatives | researchgate.net |
| Anticonvulsant | 5-(p-fluorophenyl)4,5-dihydro-1,2,4-triazolo[4,3-a] quinoline | researchgate.net |
| Anxiolytic | Fused 1,2,4-triazole derivatives | researchgate.net |
| LXR Modulators | 1,2,4-triazole scaffold-based compounds | researchgate.net |
| Coordination Chemistry | 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | acs.org |
This table presents examples of activities found within the broader class of pyridyl-triazole compounds.
Overview of 1,2,4-Triazol-5-amine Derivatives as Chemical Building Blocks
The 1,2,4-triazol-5-amine moiety is a highly valuable synthon in organic synthesis. These compounds serve as versatile precursors for the construction of more complex, fused heterocyclic systems. nih.gov The presence of a reactive amino group and multiple nitrogen atoms within the triazole ring provides several sites for chemical modification and cyclization reactions.
Specifically, compounds like 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, an isomer of the title compound, are recognized as synthetically important building blocks for creating fused heterocycles such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] researchgate.netrsc.orgresearchgate.nettriazines. nih.gov The synthesis of such fused systems is a key strategy in medicinal chemistry to develop novel molecular architectures with enhanced biological activity. The reactivity of the amino group allows for condensation reactions with various electrophiles, leading to the formation of new ring systems.
Table 2: Crystallographic Data for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine
| Parameter | Value |
| Chemical Formula | C₇H₇N₅ |
| Molecular Weight | 161.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3863 (6) |
| b (Å) | 7.9096 (6) |
| c (Å) | 13.2157 (11) |
| β (°) | 91.832 (2) |
| Volume (ų) | 771.70 (11) |
Data from a crystallographic study of an isomer of the title compound, highlighting the structural properties of the core framework. nih.gov
The synthetic utility of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine stems from these established principles. The specific arrangement of the pyridyl group on the N1 position of the triazole ring influences the molecule's electronic distribution and reactivity, offering a unique set of properties for chemists to exploit in the design and synthesis of novel, functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-3-1-2-4-9-6/h1-5H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXWVUHUWOSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 Pyridin 2 Yl 1h 1,2,4 Triazol 5 Amine
Established Synthetic Routes to Pyridyl-Substituted 1,2,4-Triazol-5-amines
The construction of the pyridyl-substituted 1,2,4-triazol-5-amine scaffold can be achieved through several established synthetic pathways. These routes primarily involve the formation of the 1,2,4-triazole (B32235) core from acyclic precursors containing the necessary nitrogen and carbon atoms.
Synthesis from Aminoguanidine (B1677879) and Pyridinecarboxylic Acids
A prevalent and direct method for synthesizing 3-pyridyl-substituted 5-amino-1,2,4-triazoles is the condensation reaction between a pyridinecarboxylic acid and an aminoguanidine salt, such as aminoguanidine hydrochloride or bicarbonate. researchgate.netresearchgate.netijisrt.com For the specific synthesis of the pyridin-2-yl variant, picolinic acid (pyridine-2-carboxylic acid) is reacted with aminoguanidine. researchgate.net This reaction is typically performed under acidic conditions and can be carried out as a single-reactor process. researchgate.net
The general approach involves heating the pyridinecarboxylic acid with aminoguanidine hydrochloride, which facilitates a condensation and subsequent cyclization to form the desired triazole ring. researchgate.netnih.gov This method is valued for its straightforwardness and use of readily available starting materials. researchgate.netijisrt.com
Cyclocondensation Approaches to the 1,2,4-Triazole Core
Beyond the direct condensation with aminoguanidine, various cyclocondensation strategies are employed to construct the 1,2,4-triazole core. These methods offer versatility in introducing different substituents.
One notable approach is the [3+2] cycloaddition reaction. This can involve the reaction of azinium-N-imines with nitriles under copper catalysis to form 1,2,4-triazolo derivatives. researchgate.net This method provides a pathway to fused ring systems like 1,2,4-triazolo[1,5-a]pyridines and demonstrates the utility of cycloaddition in forming the triazole ring. researchgate.net
Another significant cyclocondensation route involves the reaction of hydrazides with isothiocyanates. nih.gov This process typically begins with the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes intramolecular cyclization upon treatment with a base (e.g., aqueous NaOH) to yield a 1,2,4-triazole-3-thione. nih.gov While this route primarily yields thione derivatives, it represents a fundamental cyclization strategy for the 1,2,4-triazole core. nih.govmdpi.com
A one-pot, two-step process has also been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines. frontiersin.orgscispace.com This method is noted for its high regioselectivity and tolerance of various functional groups. frontiersin.orgscispace.com
Table 1: Overview of Synthetic Routes
| Route | Precursors | Key Features |
|---|---|---|
| Direct Condensation | Pyridine-2-carboxylic acid + Aminoguanidine HCl/Bicarbonate | Straightforward, single-reactor process using common reagents. researchgate.netresearchgate.net |
| [3+2] Cycloaddition | Azinium-N-imines + Nitriles | Copper-catalyzed reaction, useful for fused ring systems. researchgate.net |
| Thiosemicarbazide Cyclization | Hydrazides + Isothiocyanates | Forms a triazole-3-thione intermediate via base-catalyzed cyclization. nih.gov |
| One-Pot Amidine/Hydrazine Condensation | Carboxylic Acids + Amidines + Hydrazines | High regioselectivity and functional group tolerance. frontiersin.orgscispace.com |
Exploration of Reaction Mechanisms and Pathways
The mechanism of 1,2,4-triazole formation from aminoguanidine and carboxylic acids is a multi-step process. The crucial initial stage is the acid-catalyzed reaction between the carboxylic acid (picolinic acid) and aminoguanidine to form a guanyl hydrazide intermediate (an acylaminoguanidine). mdpi.com This step is reversible and its success is highly dependent on the reaction conditions. mdpi.com
Following the formation of the guanyl hydrazide, an intramolecular cyclization occurs. This involves a nucleophilic attack from a nitrogen atom of the guanidino group onto the carbonyl carbon. The subsequent dehydration (loss of a water molecule) of the cyclic intermediate results in the formation of the aromatic 1,2,4-triazole ring. mdpi.com
In the case of [3+2] cycloaddition reactions, the mechanism involves the generation of a 1,3-dipole (like an azinium-N-imine) which then reacts with a dipolarophile (like a nitrile) to form the five-membered triazole ring in a concerted or stepwise fashion. researchgate.net
Optimization of Synthetic Conditions and Yields in Triazole Formation
The optimization of synthetic conditions is critical for maximizing the yield and purity of pyridyl-substituted 1,2,4-triazol-5-amines. Studies on the direct condensation of aminoguanidine with pyridinecarboxylic acids have explored the effects of several parameters. researchgate.net
Molar Ratio of Reagents: The ratio between the aminoguanidine and the pyridinecarboxylic acid has been studied to maximize product yield while minimizing the loss of unreacted aminoguanidine during product isolation. researchgate.net
Temperature: The reaction temperature significantly influences the rate of both the initial condensation and the subsequent cyclization. Higher temperatures are generally required for the reaction with less reactive aromatic carboxylic acids compared to aliphatic ones. researchgate.net
Reaction Duration: The synthesis duration is optimized to ensure complete conversion of the intermediates to the final triazole product. researchgate.net
Catalyst: The reaction is typically acid-catalyzed, and the amount of acid (e.g., HCl) can be a key parameter for optimization, especially when starting with aminoguanidine bicarbonate. mdpi.com
Modern synthetic techniques, particularly microwave irradiation, have been successfully applied to accelerate the synthesis of 1,2,4-triazoles. mdpi.comnih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.govnih.gov This "green" approach is efficient for the direct condensation of aminoguanidine with carboxylic acids, allowing for reactions to be performed at high temperatures (e.g., 180 °C) in sealed vessels, which is particularly useful for volatile starting materials. mdpi.com
Table 2: Example of Condition Optimization for Aminoguanidine Route
| Parameter | Variation | Effect on Yield |
|---|---|---|
| Temperature | Increased from 80°C to 140°C | Generally increases reaction rate and yield for aromatic acids. researchgate.net |
| Catalyst (HCl) | Optimized to 1.5 equivalents | Found to give high reaction yields in microwave synthesis. mdpi.com |
| Reaction Time (Microwave) | 5-30 minutes | Significantly reduces time compared to conventional heating (hours). nih.govresearchgate.net |
| Solvent | Water or solvent-free | Microwave methods have been developed using water as a green solvent or under solvent-free conditions. researchgate.netmdpi.com |
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
The definitive solid-state structure of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine was elucidated through single-crystal X-ray diffraction. nih.govnih.gov This technique has provided precise atomic coordinates and detailed insights into the molecule's conformation, planarity, and the intricate network of intermolecular interactions that govern its crystal packing. The compound crystallizes in the monoclinic space group P21/c. nih.gov
Table 1: Key Dihedral Angle in 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
| Parameter | Value (°) |
| Dihedral Angle (Pyridine Ring vs. Triazole Ring) | 5.58 (7) |
Configuration of the Amino Group
A significant structural feature of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is the geometry of the exocyclic amino group. The nitrogen atom of this amino group adopts a pyramidal configuration. nih.govnih.gov This is evidenced by the deviation of the nitrogen atom by 0.26 (2) Å from the plane defined by the carbon atom to which it is attached and its two hydrogen atoms (the C2/H4A/H4B plane). nih.gov This pyramidalization indicates that the nitrogen atom is sp³-hybridized rather than being fully sp²-hybridized, which would have resulted in a planar geometry.
Tautomeric Forms in the Crystalline State
Due to annular tautomerism, 3-(pyridin-2-yl)-1,2,4-triazol-5-amine can theoretically exist in three distinct tautomeric forms. However, the single-crystal X-ray diffraction study unambiguously demonstrates that only one of these tautomers is present in the crystalline state. nih.gov The observed structure corresponds to the 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine tautomer. nih.gov This is consistent with what has been observed in copper(II) complexes of this ligand. nih.gov
Intermolecular Interactions and Supramolecular Assembly
The crystal structure of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is not defined by isolated molecules but by a complex supramolecular assembly directed by specific intermolecular forces.
The most prominent intermolecular interaction governing the crystal packing is a network of N—H···N hydrogen bonds. nih.govnih.gov These interactions link individual molecules together, forming a robust two-dimensional network that lies parallel to the (101) crystallographic plane. nih.gov The amino group and the nitrogen atoms of the triazole ring act as hydrogen bond donors and acceptors, respectively, creating a well-defined and repeating pattern throughout the crystal lattice.
Table 2: Hydrogen Bond Geometry in 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N4—H4A···N5i | 0.81 (2) | 2.21 (2) | 3.018 (2) | 172 (2) |
| N1—H1···N3ii | 0.82 (2) | 2.08 (2) | 2.895 (2) | 173 (2) |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1
Role of the Amino Group as a Hydrogen Bond Donor
The solid-state architecture of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is significantly directed by intermolecular hydrogen bonding, with the exocyclic amino group functioning as a primary hydrogen bond donor. nih.govnih.gov Crystallographic studies have determined that individual molecules assemble into a two-dimensional network that lies parallel to the (101) crystallographic plane. nih.gov This supramolecular arrangement is established through N—H⋯N hydrogen bonds. nih.gov The nitrogen atom of the amino group possesses a pyramidal geometry, which facilitates its role in these directional interactions that define the crystal packing. nih.gov
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The structural integrity of this compound is corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy. Data reported for the hydrochloride salt of the compound provide clear evidence for the covalent linkage between the pyridine (B92270) and aminotriazole moieties. researchgate.net The ¹H NMR spectrum displays characteristic multiplets for the protons of the pyridine ring and a distinct broad singlet corresponding to the amino protons. researchgate.net In the ¹³C NMR spectrum, signals for each of the seven carbon atoms are resolved, aligning with the expected chemical environment for each carbon in the molecule. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole hydrochloride researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5' (pyridine) | 7.57 | m |
| NH₂ | 7.80 | br.s |
| H-3' & H-4' (pyridine) | 8.02 | m |
| H-6' (pyridine) | 8.68 | m |
Interactive Data Table: ¹³C NMR Chemical Shifts for 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole hydrochloride researchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3' (pyridine) | 121.17 |
| C-5' (pyridine) | 125.89 |
| C-4' (pyridine) | 138.56 |
| C-2' (pyridine) | 143.88 |
| C-3 (triazole) | 148.62 |
| C-6' (pyridine) | 149.10 |
| C-5 (triazole) | 152.78 |
Vibrational Spectroscopy (FTIR, FT-Raman) Analysis of Molecular Modes
Specific experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopic data for this compound are not detailed in the surveyed scientific literature. A comprehensive analysis of its molecular vibrational modes is therefore not possible. Based on the known functional groups, it is anticipated that the spectra would feature characteristic N-H stretching vibrations from the amino group, along with C=N and N=N stretching modes from the triazole ring, and the typical ring stretching and bending vibrations of the pyridinyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry serves to confirm the molecular weight and to probe the fragmentation behavior of the title compound. The mass spectrum of its hydrochloride salt displays a prominent peak at a mass-to-charge ratio (m/z) of 161, which corresponds to the molecular ion of the free base ([M-HCl]⁺) and is consistent with the elemental formula C₇H₇N₅. researchgate.net The fragmentation pattern observed provides structural information, showing characteristic ions that are useful for its identification. researchgate.net
Interactive Data Table: Mass Spectrometry Fragmentation Data for 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole hydrochloride researchgate.net
| m/z | Relative Intensity (%) | Putative Assignment |
| 161 | 32 | [M-HCl]⁺ |
| 106 | 44 | Fragment Ion |
| 105 | 100 | Fragment Ion |
| 78 | 49 | Fragment Ion |
| 51 | 29 | Fragment Ion |
| 38 | 16 | Fragment Ion |
| 36 | 34 | Fragment Ion |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For novel or uncharacterized compounds, these methods offer a first look at intrinsic properties before synthesis or experimental analysis.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation (the lowest energy state). This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.
For analogous compounds, DFT calculations have been used to confirm that the pyridyl and triazole ring systems are nearly coplanar, with a slight dihedral angle between them. nih.govnih.gov Such studies would also determine the distribution of electron density, identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of reactivity.
Natural Bond Orbital (NBO) Analysis of Electron Density Distribution
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density between the pyridine (B92270) and triazole rings and the amino group. This provides a detailed picture of the molecule's resonance and stability. NBO calculations on similar heterocyclic systems have been used to analyze the stability afforded by electron delocalization and to understand the nature of the bonds between different atoms.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine molecular reactivity, kinetic stability, and the energy required for electronic transitions. ntu.edu.iq
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. ntu.edu.iq For this compound, this analysis would predict its chemical reactivity and the wavelengths at which it might absorb light, corresponding to electronic transitions from the HOMO to the LUMO.
Predicted Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
Theoretical calculations can predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental results. Similarly, theoretical vibrational frequencies (infrared and Raman) can be calculated and compared to experimental spectra to help assign specific vibrational modes to different functional groups within the molecule.
Specific computational data for this compound regarding DFT, NBO, HOMO-LUMO analysis, and predicted spectroscopic parameters are not available in the reviewed scientific literature. The descriptions above are based on standard methodologies applied to analogous compounds.
Tautomerism and Rotameric Stability Studies
Theoretical Prediction of Annular Tautomeric Forms and Rotamers
The 1,2,4-triazole (B32235) ring system is known for exhibiting annular prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. nih.govijsr.net For this compound, several tautomeric forms are theoretically possible. The stability of these tautomers is influenced by the position of the hydrogen atom on the triazole ring (N1, N2, or N4).
Furthermore, due to the single bond connecting the pyridine and triazole rings, different rotational isomers, or rotamers, can exist. These rotamers are defined by the relative orientation of the pyridine ring's nitrogen atom with respect to the triazole ring.
Based on analyses of the isomeric compound 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, it is predicted that this compound can also exist in three primary annular tautomeric forms. nih.gov For each of these tautomers, two distinct rotamers are possible, arising from rotation around the C-N bond that links the two heterocyclic rings. Theoretical calculations on related isomers have been employed to determine the relative stability of these different forms, predicting which tautomer and rotamer would be most prevalent. nih.govresearchgate.net
| Tautomeric Form | Description | Potential Rotamers |
| 1H-tautomer | The mobile proton is on the N1 atom of the triazole ring. | Two rotamers based on the orientation of the pyridine N relative to the triazole ring. |
| 2H-tautomer | The mobile proton is on the N2 atom of the triazole ring. | Two rotamers based on the orientation of the pyridine N relative to the triazole ring. |
| 4H-tautomer | The mobile proton is on the N4 atom of the triazole ring. | Two rotamers based on the orientation of the pyridine N relative to the triazole ring. |
Computational Assessment of Energetic Landscapes for Tautomeric Interconversions
Tautomerism, the interconversion of structural isomers through proton migration, is a well-established characteristic of nitrogen-containing heterocycles, including the 1,2,4-triazole ring system. For this compound, several tautomeric forms are theoretically possible, arising from the movement of a proton between the nitrogen atoms of the triazole ring and potential amine-imine tautomerism involving the exocyclic amino group.
A computational study of the energetic landscape would aim to determine the relative stability of these tautomers and the energy barriers separating them. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can accurately compute the electronic energies of different molecular structures. Such studies on related 1,2,4-triazole compounds have shown that the tautomeric equilibrium can be significantly influenced by the electronic nature of substituents.
The investigation would first involve optimizing the geometry of each conceivable tautomer to find its lowest energy conformation. From these optimized structures, the relative energies (ΔE) and, more comprehensively, the relative Gibbs free energies (ΔG) are calculated. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium. Furthermore, by mapping the potential energy surface connecting two tautomers, the transition state structure can be located, and the activation energy for the interconversion can be calculated, providing insight into the kinetics of the tautomerization process. The influence of solvents is also a critical factor, often modeled using continuum solvation models, as different solvents can stabilize certain tautomers over others.
Table 1: Representative Data from a Hypothetical Tautomer Energy Calculation
The following table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.
| Tautomer ID | Description | Calculation Method | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) |
| Tautomer A | 1H-amine | DFT (B3LYP/6-311++G(d,p)) | 0.00 (Reference) |
| Tautomer B | 2H-amine | DFT (B3LYP/6-311++G(d,p)) | Not Available |
| Tautomer C | 4H-amine | DFT (B3LYP/6-311++G(d,p)) | Not Available |
| Tautomer D | 1H-imine | DFT (B3LYP/6-311++G(d,p)) | Not Available |
Molecular Dynamics Simulations for Conformational Dynamics
An MD simulation would begin by placing the molecule in a simulated environment, typically a box of explicit solvent molecules like water, to mimic solution-phase conditions. By applying a classical mechanical force field, the simulation calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over a set period, often on the scale of nanoseconds to microseconds.
Analysis of the resulting trajectory can reveal crucial information about the molecule's dynamic behavior. For instance, one could determine the preferred dihedral angle between the two rings, the energy barriers to rotation, and the time scale of conformational changes. Other properties, such as the Root Mean Square Fluctuation (RMSF) of atoms, can identify which parts of the molecule are rigid and which are more flexible. Such simulations are invaluable for understanding how a molecule behaves in a dynamic environment, which is essential for applications in drug design and materials science.
Table 2: Representative Parameters from a Hypothetical Molecular Dynamics Simulation
The following table is for illustrative purposes only, as specific MD simulation data for this compound is not available in the reviewed literature.
| Simulation Parameter | Value | Description |
| Simulation Time | Not Available | The total duration of the simulation. |
| Dominant Dihedral Angle (Py-Trz) | Not Available | The most frequently observed angle between the pyridine and triazole rings. |
| Rotational Energy Barrier | Not Available | The energy required to rotate from one stable conformation to another. |
| Average RMSF (Triazole Ring) | Not Available | A measure of the average atomic flexibility within the triazole ring. |
Reactivity and Chemical Transformations
Utilization as a Synthon in Fused Heterocyclic System Synthesis
1,2,4-Triazol-5-amines are well-established as valuable synthons for the construction of fused heterocyclic systems. nih.gov The presence of an endocyclic N-N bond and an exocyclic amino group in 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine allows it to act as a dinucleophilic species, enabling the annulation of additional rings onto the triazole core.
A primary application of this compound is in the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. nih.gov This transformation is typically achieved through the cyclocondensation reaction of the aminotriazole with 1,3-dielectrophilic reagents, such as 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov
The reaction mechanism involves an initial condensation between the exocyclic amino group of the triazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization where a ring nitrogen atom attacks the second carbonyl group, leading to the fused pyrimidine (B1678525) ring after dehydration. This method provides a straightforward entry to a variety of substituted 7-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines. For instance, condensation with β-diketones yields 5,7-disubstituted derivatives, while β-ketoesters produce derivatives with a hydroxyl or keto group at the 5-position. researchgate.net
Table 1: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
| Reagent (1,3-Dielectrophile) | Resulting Fused Product |
| Acetylacetone (2,4-pentanedione) | 5,7-dimethyl-2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine |
| Ethyl acetoacetate | 5-methyl-2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-one |
| Malondialdehyde | 2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine |
| Diethyl malonate | 2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |
The synthesis of 1,2,4-triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazines, also known as 5-azapurines, represents another significant use of this compound as a synthon. nih.gov The construction of this fused system is commonly accomplished through the (3+3) heterocyclization of a 3(5)-amino-1,2,4-triazole with reagents that can introduce a C-N-C fragment. researchgate.net
Various synthons can provide the required three-atom component. For example, reaction with N-cyanoimidates, such as dimethyl N-cyanodithiocarbonimidate, leads to the formation of the triazine ring. researchgate.net The reaction proceeds by the nucleophilic attack of the aminotriazole on the synthon, followed by intramolecular cyclization and elimination of a leaving group to afford the aromatic 1,2,4-triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazine core.
Table 2: Synthesis of 1,2,4-Triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazines
| Reagent (C-N-C Synthon) | Resulting Fused Product |
| Dimethyl N-cyanodithiocarbonimidate | 5-amino-7-(methylthio)-2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazine |
| 1,3,5-Triazine | 2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazine |
| Urea | 2-(pyridin-2-yl)- organic-chemistry.orgacs.orgresearchgate.nettriazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazin-5(4H)-one |
Derivatization and Functionalization Strategies
The functionalization of this compound is key to modifying its properties and synthesizing a diverse range of derivatives. These strategies primarily target the exocyclic amino group and the nitrogen atoms within the heterocyclic rings.
The exocyclic amino group is a primary site for functionalization due to its nucleophilic character. It readily undergoes acylation reactions with various acylating agents, including acid chlorides, anhydrides, and carboxylic acids, to form the corresponding amides. For instance, cyanoacetylation can be achieved by reacting the aminotriazole with a mixture of cyanoacetic acid and acetic anhydride. mdpi.comresearchgate.net This reaction provides a route to N-(1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)cyanoacetamide, an intermediate that can be used in further heterocyclic syntheses.
Table 3: Examples of Acylation Reactions
| Acylating Agent | Product |
| Acetyl chloride | N-(1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide |
| Acetic anhydride | N-(1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide |
| Benzoyl chloride | N-(1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)benzamide |
| Cyanoacetic acid / Acetic anhydride | 2-cyano-N-(1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide |
The molecule of this compound possesses multiple potential sites for electrophilic attack: the exocyclic amino nitrogen, the pyridine (B92270) ring nitrogen, and the N2 and N4 atoms of the triazole ring. This raises the issue of regioselectivity in functionalization reactions.
Due to annular tautomerism, the compound can theoretically exist in different forms, but crystallographic studies have shown that the 1H-tautomer is the form present in the solid state. nih.govnih.gov In this tautomer, a hydrogen atom is located on the N1 nitrogen of the triazole ring.
In reactions like acylation, the exocyclic amino group is significantly more nucleophilic and less sterically hindered than the ring nitrogen atoms, leading to preferential and highly regioselective N-acylation at this position. For other reactions, such as alkylation, competition between the different nitrogen atoms can occur. The pyridine nitrogen is generally the least nucleophilic. The relative nucleophilicity of the triazole N2 and N4 atoms versus the exocyclic amino group will depend on the specific electrophile and reaction conditions, but functionalization of the amino group often predominates.
Chemical Modifications of the Pyridine and Triazole Rings
Direct modification of the carbon skeletons of the pyridine and triazole rings is generally challenging due to their electron-deficient nature, which makes them resistant to standard electrophilic aromatic substitution.
The pyridine ring in this compound is deactivated towards electrophiles. Friedel-Crafts acylation, for example, is typically not feasible on unsubstituted pyridines. youtube.com Functionalization usually requires either the pre-installation of activating groups or the use of alternative strategies such as metalation-acylation, where the ring is first deprotonated with a strong base followed by quenching with an electrophile. youtube.com
Similarly, the 1,2,4-triazole (B32235) ring is an electron-poor system. Electrophilic substitution on the triazole carbon is rare. The most common modification of the triazole ring itself, beyond the annulation reactions discussed previously, is N-alkylation at the available N2 or N4 positions. This reaction introduces substituents directly onto the heterocyclic core, altering its electronic and steric properties. The choice of alkylating agent and reaction conditions can influence the regioselectivity of the N-alkylation.
Electrophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). youtube.comyoutube.com When such reactions do occur, they typically require vigorous conditions and the substitution is directed to the meta-position (C-3) relative to the nitrogen atom. youtube.comyoutube.com This preference is attributed to the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at the ortho (C-2) or para (C-4) positions would result in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. youtube.com
While no specific experimental studies on the electrophilic aromatic substitution of this compound have been found in the reviewed literature, the reactivity of the pyridine moiety is expected to be influenced by the presence of the 1H-1,2,4-triazol-5-amine substituent at the C-2 position. The triazole ring is generally considered an electron-withdrawing group, which would further deactivate the pyridine ring towards EAS.
Theoretical studies on the nitration of pyridine have shown that in a strongly acidic medium, the pyridine nitrogen is protonated, leading to a strongly deactivated pyridinium (B92312) species, which makes the EAS nitration reaction experimentally challenging. rsc.org However, computational analyses suggest that the nitration of pyridine-N-oxide can proceed with a lower activation energy. rsc.org
Given the deactivating nature of both the pyridine nitrogen and the triazole substituent, it can be predicted that electrophilic aromatic substitution on the pyridine ring of this compound would be exceptionally difficult and require harsh reaction conditions. The substitution, if it were to occur, would likely be directed to the positions meta to the ring nitrogen, which are the C-3 and C-5 positions.
Table 1: Predicted Reactivity and Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Moiety of this compound
| Electrophilic Reagent | Predicted Reactivity | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | Very low; requires harsh conditions. | 3-nitro-2-(1H-1,2,4-triazol-5-ylamino)pyridine and/or 5-nitro-2-(1H-1,2,4-triazol-5-ylamino)pyridine |
| SO₃/H₂SO₄ (Sulfonation) | Very low; requires high temperatures. | 2-(1H-1,2,4-triazol-5-ylamino)pyridine-3-sulfonic acid and/or 2-(1H-1,2,4-triazol-5-ylamino)pyridine-5-sulfonic acid |
| Br₂/FeBr₃ (Bromination) | Very low; requires harsh conditions. | 3-bromo-2-(1H-1,2,4-triazol-5-ylamino)pyridine and/or 5-bromo-2-(1H-1,2,4-triazol-5-ylamino)pyridine |
Note: The predictions in this table are based on the general principles of electrophilic aromatic substitution on deactivated pyridine rings and have not been experimentally verified for this compound.
Redox Behavior of the Triazole Ring
The 1,2,4-triazole ring is known to be relatively stable to both oxidation and reduction. core.ac.uk However, the introduction of substituents can significantly influence its redox properties. While specific electrochemical data for this compound is not available in the literature reviewed, studies on related pyridinyl-triazole and aminotriazole compounds provide some insights into its potential redox behavior.
The redox stability of pyridinyl-triazole ligands has been noted as a desirable characteristic for their use in transition-metal complexes for photocatalysis. core.ac.uk Pulse radiolysis experiments on a 2,6-bis(triazolyl)pyridine compound have demonstrated high stability under both oxidizing and reducing conditions, suggesting the feasibility of utilizing such ligands in redox-active metal complexes. core.ac.uk
Cyclic voltammetry studies on 3-amino-1,2,4-triazole have been conducted, though these were primarily focused on its electrochemical grafting onto gold surfaces. researchgate.net The electrochemical behavior of pyridine-2,6-dicarbohydrazide, a related pyridine derivative, has been shown to be pH-dependent, with different redox peaks observed in acidic, basic, and neutral media. researchgate.net
The presence of the amino group at the C-5 position of the triazole ring in this compound could potentially make the ring more susceptible to oxidation compared to unsubstituted 1,2,4-triazole. Conversely, the electron-withdrawing nature of the pyridine ring might influence the reduction potential of the triazole moiety.
Further experimental investigation, such as cyclic voltammetry, would be necessary to determine the precise redox potentials and the nature of the electrochemical processes (e.g., reversibility, diffusion control) for this compound.
Table 2: Predicted Redox Properties of the Triazole Ring in this compound
| Redox Process | Predicted Behavior | Influencing Factors |
| Oxidation | The triazole ring is generally stable, but the amino group may facilitate oxidation under certain conditions. | The presence of the electron-donating amino group. |
| Reduction | The triazole ring is generally resistant to reduction. | The electron-withdrawing nature of the pyridine ring may make reduction more feasible compared to simple triazoles. |
Note: The predictions in this table are based on the general redox properties of 1,2,4-triazoles and related substituted derivatives. Specific experimental data for this compound is required for confirmation.
Coordination Chemistry and Ligand Properties
Ligand Design Principles and Coordination Modes
The design of ligands based on pyridyl and triazole moieties is a well-established strategy for creating compounds with specific coordination properties. The 1,2,4-triazole (B32235) ring, in particular, is known for its ability to bridge metal ions, leading to the formation of polynuclear complexes and coordination polymers. nih.gov The combination of the pyridine (B92270) ring and the amino-substituted triazole ring provides multiple potential binding sites, allowing for predictable and controllable assembly of supramolecular structures.
1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine and its tautomers, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, are classified as multidentate ligands. nih.govnih.gov These ligands possess several potential donor atoms, primarily the nitrogen atoms of the pyridine and triazole rings, which can coordinate to one or more metal centers. nih.gov This polydentate nature is fundamental to its ability to form not just simple mononuclear complexes but also more complex, higher-dimensional structures. The specific coordination mode can vary depending on factors such as the metal ion's preferred geometry, the reaction conditions, and the presence of counter-anions. bham.ac.ukacs.org The flexibility of the ligand allows it to act as a chelating agent, a monodentate ligand, or a bridging ligand connecting multiple metal centers.
A predominant coordination mode for this class of ligands is bidentate chelation. This occurs when the nitrogen atom of the pyridine ring and an adjacent nitrogen atom from the triazole ring (typically at the N4 position) bind simultaneously to the same metal ion. researchgate.net This chelation forms a stable five-membered ring, a thermodynamically favored arrangement in coordination chemistry. This N,N'-chelation has been observed in numerous complexes with transition metals. nih.gov The resulting chelate ring enhances the stability of the metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The specific tautomeric form of the ligand present in the solid state can influence which atoms are involved in coordination. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The reaction of this compound or its isomers with various metal salts under different conditions (e.g., in solution or via hydrothermal synthesis) has yielded a rich variety of coordination compounds. nih.gov The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, provides crucial insights into their bonding, geometry, and supramolecular assembly. ncl.ac.uk
Mononuclear complexes, containing a single metal center, are readily formed when the ligand acts as a chelating or terminal monodentate ligand. Crystallographic data have been reported for several mononuclear Cu(II) complexes where the ligand, in its 3-pyridin-2-yl-1,2,4-triazol-5-amine tautomeric form, chelates to the copper center. nih.gov In these structures, the ligand typically occupies two coordination sites of the metal, with other ligands such as water, halides, or other solvent molecules completing the coordination sphere. nih.gov While specific complexes for all the listed metals with this exact ligand are not extensively detailed in the provided context, related triazole-based ligands have been shown to form mononuclear complexes with a variety of transition metals including Ni(II), Zn(II), and Cd(II). nih.govmdpi.com
Table 1: Examples of Mononuclear Complexes with Related Pyridyl-Triazole Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | 3-pyridin-2-yl-1,2,4-triazol-5-amine | Not Specified | nih.gov |
| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted Octahedral | mdpi.com |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Fe(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted Octahedral | mdpi.com |
The ability of the 1,2,4-triazole ring to bridge metal ions via its N1 and N2 atoms is a key feature that facilitates the formation of polynuclear and polymeric structures. When this compound acts as a bridging ligand, it can link multiple metal centers, leading to the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. For instance, a related ligand, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, has been used to synthesize tetranuclear manganese complexes and 1D zigzag coordination chains with cadmium. nih.gov Similarly, other pyridyl-triazole ligands have been shown to form 1D coordination polymers with metals like Cu(II) and Zn(II). rsc.org The final structure is often influenced by the choice of metal, the ligand-to-metal ratio, and the coordinating ability of the counter-anion. nih.gov
Table 2: Examples of Polynuclear and Polymeric Compounds with Related Pyridyl-Triazole Ligands
| Compound | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Cd(abpt)(μ1,1-N3)2]n | Cd(II) | 1D | Zigzag chains bridged by azide (B81097) ligands | nih.gov |
| [Mn4(abpt)4(μ1,1-N3)8(H2O)2] | Mn(II) | 0D (Tetranuclear) | Discrete tetranuclear complex | nih.gov |
| 1∞[M(pt)2] (M = Mn–Zn, Cd) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1D | Homoleptic coordination polymers | rsc.org |
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The multidentate and bridging capabilities of pyridyl-triazole ligands make them excellent candidates for the rational design of MOFs. mdpi.com By incorporating additional functional groups, such as carboxylates, onto the ligand backbone, researchers can create linkers that form robust and porous frameworks. For example, a flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, has been used to synthesize 2D layered MOFs with Zn(II), Cd(II), Co(II), and Ni(II). rsc.org These materials often exhibit interesting properties, such as porosity for gas adsorption or potential for selective sensing. researchgate.netrsc.org The predictable coordination geometry of ligands like this compound is crucial for the "reticular synthesis" approach to designing MOFs with desired topologies and properties.
Spectroscopic and Structural Properties of Coordinated Species
The coordination of "this compound" to metal centers gives rise to a diverse range of complexes with distinct structural and spectroscopic characteristics. The ligand typically acts as a bidentate N,N-donor, utilizing the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the triazole ring. This chelation forms a stable five-membered ring with the metal ion, influencing the resulting coordination geometry and the electronic properties of the complex.
X-ray Crystallography of Metal-Ligand Complexes
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes involving this ligand. While crystallographic studies on the free ligand have been performed, providing insight into its inherent structural properties, the analysis of its metal complexes reveals crucial details about coordination modes, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov
The free ligand, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, possesses a nearly planar geometry. nih.govnih.gov The dihedral angle between the mean planes of the pyridine and 1,2,4-triazole rings is minimal, at approximately 5.58°. nih.govnih.gov This inherent planarity is a significant factor in the packing of molecules in the solid state and influences the structure of its coordination polymers. In the crystalline state, the molecules are interconnected into a two-dimensional network through N—H···N hydrogen bonds. nih.gov
Crystallographic data has been reported for several coordination complexes, including those with copper(II). nih.gov These studies confirm the bidentate coordination of the ligand. In iron(II) complexes with similar 3-(2-pyridyl)-1,2,4-triazole ligands, the iron center is coordinated by three of these bidentate ligands, resulting in an [Fe(L)₃]²⁺ cationic complex. nih.gov The crystal structure of these complexes is further stabilized by hydrogen bonding interactions, for instance, between the NH group of the triazole ring and counter-anions or solvent molecules. nih.gov
Table 1: Crystallographic Data for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇N₅ |
| Molecular Weight | 161.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3863 (6) |
| b (Å) | 7.9096 (6) |
| c (Å) | 13.2157 (11) |
| β (°) | 91.832 (2) |
| Volume (ų) | 771.70 (11) |
| Z | 4 |
Investigation of Coordination Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination geometry of metal complexes with pyridinyl-triazole ligands is highly dependent on the metal ion's nature, its oxidation state, and the stoichiometric ratio of ligand to metal.
Octahedral Geometry: This is the most prevalent coordination geometry, particularly for first-row transition metals like iron(II), cobalt(II), and nickel(II). nih.govrsc.org In many instances, three bidentate ligands coordinate to a single metal center, forming a distorted octahedral [M(L)₃]ⁿ⁺ complex. nih.gov The distortion from a perfect octahedron arises from the ligand's bite angle and steric constraints. In other cases, two ligands and two additional monodentate ligands (like water or thiocyanate) can complete the octahedral coordination sphere, as seen in complexes of the related ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole. ncl.ac.uk
Tetrahedral Geometry: For metal ions that favor lower coordination numbers, such as Zn(II), a tetrahedral geometry can be observed. researchgate.net For example, coordination polymers based on a related 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole ligand feature Zn²⁺ ions in a four-coordinated distorted tetrahedral environment. researchgate.net
Other Geometries: While less common for this specific ligand, square planar geometries could be accessible with d⁸ metal ions like Pd(II) or Pt(II). The formation of polynuclear complexes or coordination polymers can also lead to more complex geometries where the triazole ring bridges multiple metal centers. mdpi.com
Magnetic Properties of Metal Complexes
The magnetic properties of complexes derived from pyridinyl-triazole ligands are a subject of significant research, as the N,N-donor set can mediate a variety of magnetic exchange interactions between metal centers. The resulting magnetic behavior is contingent on the choice of metal ion and the specific structural arrangement of the complex.
Paramagnetism and Anisotropy: Mononuclear complexes with unpaired electrons, such as high-spin Fe(II) or Co(II), typically exhibit paramagnetic behavior. In some cases, these complexes can display significant magnetic anisotropy, a property crucial for the development of Single-Molecule Magnets (SMMs). researchgate.net For instance, a Co(II) complex with a related oxadiazole-pyridine ligand showed easy-axis magnetic anisotropy. rsc.orgresearchgate.net
Ferromagnetic and Antiferromagnetic Coupling: In polynuclear systems where ligands bridge two or more metal ions, magnetic coupling can occur. The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the bridging mode and the orbital overlap between the metal centers. Double end-on azido (B1232118) bridges in conjunction with a related triazole ligand have been shown to transmit ferromagnetic interactions between Mn(II) centers. Conversely, trinuclear complexes linked by triple N1-N2-triazole bridges often exhibit dominant intramolecular antiferromagnetic interactions. mdpi.com
Applications in Advanced Materials Science
The unique structural and electronic properties of metal complexes incorporating "this compound" and its derivatives make them promising candidates for applications in advanced materials, particularly in luminescent materials and molecular switches.
Luminescent Properties of Coordination Compounds
Coordination compounds of pyridinyl-triazole ligands, especially with closed-shell d¹⁰ metal ions like Zn(II) and Cd(II), often exhibit interesting photoluminescent properties. researchgate.net The emission typically originates from ligand-centered (π-π*) or metal-to-ligand charge transfer (MLCT) excited states.
Table 2: Examples of Luminescent Properties in Related Pyridinyl-Triazole Metal Complexes
| Complex Type | Emission Color | Potential Origin | Reference |
|---|---|---|---|
| Zn(II) Coordination Polymer | Blue | Ligand-Centered | researchgate.net |
| Ru(II)/Ir(III) Complexes | Varies (often red/orange) | MLCT | bham.ac.uknih.gov |
| Zn(II) Polymer w/ Lanthanides | White-light | Ligand + Lanthanide Emission | rsc.org |
Spin Crossover Phenomena in Metal-Triazole Systems
One of the most significant applications of this class of ligands is in the field of spin crossover (SCO) materials. uni-stuttgart.de Iron(II) (d⁶) complexes with N-donor ligands are particularly known for exhibiting SCO, a phenomenon where the spin state of the metal ion switches between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature, pressure, or light irradiation. researchgate.net
The bidentate N,N-coordination of the pyridinyl-triazole ligand can create a ligand field strength around the Fe(II) ion that is very close to the energetic barrier between the LS and HS states. This proximity allows for the transition to be triggered by external energy input. nih.gov Fe(II) complexes of the type [Fe(L)₃]²⁺ with ligands similar to "this compound" have been shown to exhibit multi-step, abrupt spin transitions with thermal hysteresis. nih.gov A thermal hysteresis loop is a key feature for potential application in memory devices.
Furthermore, some of these systems exhibit light-induced excited spin state trapping (LIESST), where irradiation with light at low temperatures can switch the complex from the stable LS state to the metastable HS state. nih.gov This property makes them candidates for photoswitchable molecular materials. The specific characteristics of the spin transition, such as the transition temperature (T₁/₂) and the abruptness of the switch, are highly sensitive to subtle changes in the crystal packing, including hydrogen bonding and π-π stacking interactions. nih.gov
Analytical Methodologies for Chemical Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, enabling its separation from potential impurities and starting materials, and allowing for a precise determination of its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of the synthesis of this compound and for assessing its purity. The technique relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase.
For compounds with similar polarity and structure, such as 1,2,4-triazole (B32235) derivatives, various solvent systems can be employed as the mobile phase to achieve effective separation. The choice of eluent is critical and is determined empirically to obtain a retention factor (Rƒ) that allows for clear distinction between the target compound and any impurities. The separated spots on the TLC plate are typically visualized under ultraviolet (UV) light.
Table 1: Illustrative TLC Parameters for Analysis of Related Triazole Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel G plates |
| Mobile Phase | A mixture of organic solvents, such as toluene, ethyl formate, and formic acid, or benzene (B151609) and methanol. |
| Visualization | UV light or exposure to iodine vapors. |
High Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a premier quantitative technique for determining the purity of this compound with high precision and sensitivity. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of polar heterocyclic compounds.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) using a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. A UV detector is commonly employed to monitor the elution of the compound, and the purity is determined by the relative area of the peak corresponding to this compound.
Table 2: General Parameters for HPLC Analysis of 1,2,4-Triazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid. |
| Detection | UV spectrophotometry at a wavelength where the compound exhibits strong absorbance. |
Quantitative Elemental Analysis
Quantitative elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a sample of this compound. This method is crucial for confirming the empirical formula of the compound, which is C₇H₇N₅. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values. A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of the compound's purity and correct elemental composition.
The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 52.16% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38% |
| Nitrogen | N | 14.007 | 5 | 70.035 | 43.46% |
| Total | | | | 161.168 | 100.00% |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives often involves multi-step procedures that may utilize harsh reagents or require significant energy input. nih.govchemmethod.com Future research should prioritize the development of novel synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.
A primary avenue for exploration is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds. researchgate.net Applying MAOS to the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine could offer a more sustainable alternative to conventional heating methods. Further research could also explore one-pot synthesis protocols, minimizing the need for isolating intermediates and reducing solvent waste. nih.gov The development of catalytic methods, perhaps using transition metals to facilitate C-N bond formation, represents another promising, yet underexplored, direction.
| Synthetic Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of reaction conditions (temperature, time, power) for the target molecule. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Improved efficiency, reduced solvent usage and waste. nih.gov | Designing a convergent synthesis pathway from readily available starting materials. |
| Catalytic Methods | Employing catalysts (e.g., transition metals) to facilitate key bond-forming steps. | High atom economy, potential for asymmetric synthesis, milder reaction conditions. | Screening catalysts for the cyclization or functionalization steps. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise process. | Enhanced safety, scalability, and process control. | Developing a continuous-flow reactor setup for the key synthetic steps. |
Advanced Structural Characterization at Extreme Conditions
The vast majority of structural data for pyridyl-triazole compounds and their complexes are derived from single-crystal X-ray diffraction performed under ambient conditions. ncl.ac.uknih.gov However, subjecting these materials to extreme conditions, such as high pressure or cryogenic temperatures, can reveal fascinating structural transformations and physical phenomena.
High-pressure crystallography, for instance, is a powerful tool for probing the compressibility and phase stability of molecular crystals. For coordination complexes, pressure can induce changes in bond lengths, coordination geometries, and, most notably, spin states. Research on the related compound [Fe(abpt)2(NCS)2] (where abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) has demonstrated that high pressure can induce a complete spin crossover (SCO) transition that is not achievable by temperature changes alone. ncl.ac.uk This highlights the potential to uncover novel magnetic behaviors in metal complexes of this compound by exploring the pressure variable. Variable-temperature studies, extending to near absolute zero, could also reveal subtle phase transitions or magnetic ordering phenomena.
| Extreme Condition | Technique | Potential Phenomena to Investigate | Scientific Insight |
|---|---|---|---|
| High Pressure | High-Pressure Single-Crystal/Powder X-ray Diffraction | Phase transitions, bond compression, pressure-induced spin crossover. ncl.ac.uk | Understanding structure-property relationships under compression, access to novel electronic states. |
| Cryogenic Temperatures | Variable-Temperature Crystallography, Magnetic Susceptibility | Thermal spin crossover, magnetic ordering, structural phase transitions. | Elucidation of magnetic ground states and low-energy vibrational modes. |
| High Magnetic Fields | Magneto-structural correlations | Field-induced magnetic transitions. | Probing the interplay between structure and magnetism. |
Expansion of Coordination Chemistry to New Metal Centers and Architectures
The pyridyl and triazole nitrogen atoms make this compound an excellent chelating ligand for a variety of transition metals, with complexes of iron, copper, and iridium being reported for related pyridyl-triazole ligands. ncl.ac.uknih.govrsc.org A significant opportunity for future research lies in expanding its coordination chemistry to a wider array of metal centers and exploring more complex supramolecular architectures.
Coordination with lanthanide (Ln) ions could yield complexes with interesting photoluminescent properties, potentially acting as sensors or light-emitting materials. The nitrogen-rich environment provided by the ligand could effectively sensitize Ln(III) luminescence. Furthermore, exploring coordination with heavier d-block elements (e.g., Ru, Os, Pt, Au) could lead to new catalysts or therapeutic agents. acs.org
Beyond simple mononuclear or dinuclear complexes, this ligand could serve as a building block for constructing multidimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). The presence of the exocyclic amine group provides an additional site for hydrogen bonding or further coordination, which could be exploited to create extended networks with tailored porosity, catalytic activity, or magnetic properties.
| Metal Center/Architecture | Rationale | Targeted Properties/Applications |
|---|---|---|
| Lanthanides (e.g., Eu, Tb, Yb) | Potential for efficient sensitization of metal-centered luminescence. | Luminescent probes, sensors, materials for optical devices. |
| Heavier d-block Metals (e.g., Ru, Os, Pt) | Access to diverse redox properties and catalytic cycles. | Homogeneous catalysis, photodynamic therapy agents. |
| Actinides (e.g., U, Th) | Fundamental study of coordination with f-block elements. | Understanding of bonding and electronic structure in actinide complexes. |
| Coordination Polymers/MOFs | Utilizing the ligand as a linker to form extended networks. | Gas storage, separation, heterogeneous catalysis, magnetic materials. |
Deeper Theoretical Insights into Reactivity and Structure-Property Relationships
While experimental work provides invaluable data, computational chemistry offers a powerful complementary approach to understanding the intrinsic properties of this compound. Future research should leverage advanced theoretical methods to gain deeper insights into its electronic structure, reactivity, and the properties of its derivatives and metal complexes.
Density Functional Theory (DFT) and post-Hartree-Fock methods can be used to investigate several key areas. Firstly, a detailed study of the tautomeric and rotameric space is warranted. The relative stabilities of different tautomers can significantly influence the ligand's coordination mode and reactivity. nih.gov Secondly, computational modeling can predict the spectroscopic signatures (NMR, IR, UV-Vis) of the ligand and its complexes, aiding in their experimental characterization. researchgate.net
For coordination compounds, theoretical calculations are crucial for understanding magnetic phenomena like spin crossover. By calculating the energy difference between high-spin and low-spin states, it is possible to predict whether a complex is likely to exhibit SCO behavior. ncl.ac.uk Furthermore, modeling reaction pathways can elucidate mechanisms for both the synthesis of the ligand and the catalytic activity of its metal complexes, thereby guiding the design of more efficient systems.
| Computational Method | Area of Investigation | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Tautomerism and Rotamerism | Determine the relative energies and populations of different isomers in various environments. nih.govijsr.net |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Predict UV-Vis absorption spectra and assign electronic transitions for the ligand and its complexes. researchgate.net |
| DFT / Ab initio methods | Spin State Energetics | Calculate the energy gap between high-spin and low-spin states in transition metal complexes to predict spin crossover behavior. ncl.ac.uk |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Analyze the nature of coordinate bonds and non-covalent interactions (e.g., hydrogen bonds, π-stacking). |
| Molecular Dynamics (MD) | Conformational Dynamics | Simulate the dynamic behavior of the ligand and its complexes in solution. |
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine-2-carbonitrile | NH₂NH₂·H₂O, EtOH, reflux | 65–75 | Adapted from |
| 2-Pyridyl thiourea | H₂O₂, HCl, RT | 58 | Adapted from |
[Basic] What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon connectivity. The pyridyl protons resonate at δ 8.2–8.8 ppm, while triazole NH₂ appears as a broad singlet (~δ 5.5) .
- X-ray Crystallography : SHELXL/ORTEP-III software refines crystal structures, resolving bond lengths (e.g., N–N: 1.32–1.38 Å) and dihedral angles between pyridyl/triazole rings .
[Advanced] How does tautomerism affect the structural and electronic properties of this compound?
The compound exists in two tautomeric forms: 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine and 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine . X-ray diffraction reveals planar geometries with dihedral angles <5° between rings, stabilizing π-conjugation. Tautomer ratios depend on solvent polarity and temperature, impacting reactivity in heterocyclic synthesis .
[Advanced] How can computational modeling (e.g., DFT) predict electronic properties for applications in materials science?
Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : ~4.2 eV, suggesting semiconducting potential.
- Electrostatic potential maps : Highlight nucleophilic sites (NH₂ group) for functionalization .
Validation against experimental UV-Vis spectra (λ_max ≈ 270 nm) confirms accuracy .
[Advanced] What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Multi-technique validation : Combine NMR (solution-state) with X-ray (solid-state) to address tautomeric discrepancies.
- Dynamic NMR : Detect tautomer interconversion rates in solution (e.g., variable-temperature H NMR) .
- SC-XRD refinement : SHELXL resolves disorder in crystal lattices caused by tautomer coexistence .
[Advanced] How does substituent modification influence biological activity in structure-activity relationship (SAR) studies?
Q. Table 2: SAR Trends in Triazole Derivatives
[Basic] What protocols ensure safe handling and storage of this compound?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use gloves (nitrile) and fume hoods; the compound is hygroscopic and may degrade to hazardous byproducts .
[Advanced] What are its potential applications in nitrogen-rich energetic materials?
The triazole-pyridine scaffold offers high nitrogen content (≥60%), making it suitable for:
- Energetic salts : Guanidinium or tetrazolium derivatives exhibit low sensitivity (IS > 40 J) and high thermal stability (T_dec > 250°C) .
- Gas generators : Decomposition releases N₂, CO₂, and H₂O, minimizing environmental impact .
[Advanced] How to optimize crystallization conditions for high-resolution structural analysis?
- Solvent screening : Use mixed solvents (e.g., MeOH/CHCl₃) to improve crystal morphology.
- Slow evaporation : At 4°C for 7–14 days yields diffraction-quality crystals (R_factor < 5%) .
[Advanced] What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
